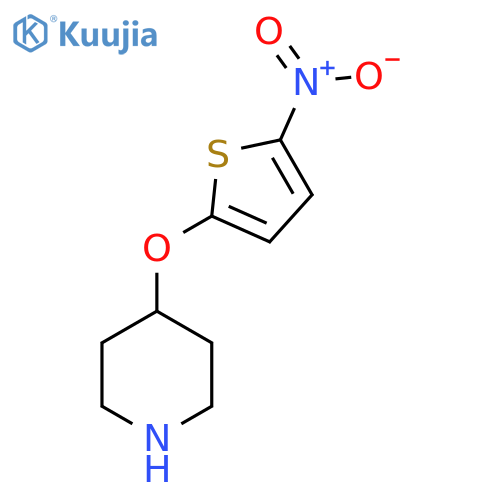

Cas no 2228263-78-1 (4-(5-nitrothiophen-2-yl)oxypiperidine)

4-(5-nitrothiophen-2-yl)oxypiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(5-nitrothiophen-2-yl)oxypiperidine

- EN300-1813353

- 2228263-78-1

- 4-[(5-nitrothiophen-2-yl)oxy]piperidine

-

- インチ: 1S/C9H12N2O3S/c12-11(13)8-1-2-9(15-8)14-7-3-5-10-6-4-7/h1-2,7,10H,3-6H2

- InChIKey: YJWHGWOTZMTIJO-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1OC1CCNCC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 228.05686342g/mol

- どういたいしつりょう: 228.05686342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 95.3Ų

4-(5-nitrothiophen-2-yl)oxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813353-0.25g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-10.0g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1813353-1g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-2.5g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-5.0g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 5g |

$3313.0 | 2023-05-26 | ||

| Enamine | EN300-1813353-0.1g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-0.05g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-0.5g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1813353-1.0g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1813353-5g |

4-[(5-nitrothiophen-2-yl)oxy]piperidine |

2228263-78-1 | 5g |

$2028.0 | 2023-09-19 |

4-(5-nitrothiophen-2-yl)oxypiperidine 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

4-(5-nitrothiophen-2-yl)oxypiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 2228263-78-1 and Product Name: 4-(5-nitrothiophen-2-yl)oxypiperidine

The compound with the CAS number 2228263-78-1 and the product name 4-(5-nitrothiophen-2-yl)oxypiperidine represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a nitro group and a thiophene ring in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, there has been a growing interest in the synthesis and characterization of heterocyclic compounds, particularly those incorporating piperidine moieties. Piperidine derivatives are known for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The specific substitution pattern in 4-(5-nitrothiophen-2-yl)oxypiperidine, where a nitrothiophenyl group is attached to an oxypiperidine core, introduces unique electronic and steric properties that can modulate its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry as a versatile functional handle. It can be reduced to an amine, oxidized to a nitrite, or converted into other functional groups through various chemical transformations. This flexibility makes 4-(5-nitrothiophen-2-yl)oxypiperidine a promising building block for the development of new drugs.

The thiophene ring, on the other hand, contributes to the compound's aromaticity and electronic properties. Thiophene derivatives are well-documented for their pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The combination of these two heterocyclic systems in 4-(5-nitrothiophen-2-yl)oxypiperidine suggests that it may exhibit multiple modes of action, enhancing its therapeutic potential.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the design of drug candidates. Computational modeling and experimental techniques have been employed to understand how different substituents affect the biological activity of molecules. In the case of 4-(5-nitrothiophen-2-yl)oxypiperidine, researchers have focused on optimizing its binding affinity to target proteins while minimizing off-target effects. This approach ensures that the compound is both effective and safe for clinical use.

The oxypiperidine moiety in 4-(5-nitrothiophen-2-yl)oxypiperidine is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This interaction can enhance the compound's solubility and bioavailability, critical factors for drug efficacy. Additionally, the presence of both polar and non-polar regions in its structure allows it to interact favorably with various biological membranes, facilitating its absorption and distribution within the body.

Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis of complex molecules like 4-(5-nitrothiophen-2-yl)oxypiperidine. These methods not only improve yield but also reduce waste, aligning with green chemistry principles that are increasingly important in pharmaceutical research.

The potential applications of 4-(5-nitrothiophen-2-yl)oxypiperidine extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as a ligand in biochemical assays or as a tool compound for studying enzyme mechanisms. Such applications can provide valuable insights into disease pathways and aid in the development of new diagnostic tools.

In conclusion, 4-(5-nitrothiophen-2-yl)oxypiperidine (CAS No. 2228263-78-1) represents a promising candidate for further research and development in medicinal chemistry. Its unique structural features, combined with its potential as an intermediate for more complex molecules, make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.

2228263-78-1 (4-(5-nitrothiophen-2-yl)oxypiperidine) 関連製品

- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

- 2229533-29-1(2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)

- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

- 1039953-47-3(1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine)

- 66960-54-1(5-Amino-2-hydroxyvaleric Acid)

- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)

- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)

- 189640-61-7(2-Benzyl-1,2,4-oxadiazolidine-3,5-dione)